N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide
Description
N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a benzodioxole moiety, and a carboxamide functional group
Properties
IUPAC Name |
N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)19-9-7-12(8-10-19)18-16(20)13-5-4-6-14-15(13)22-11-21-14/h4-6,12H,7-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPZQGWHWYYBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)NC(=O)C2=C3C(=CC=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone react to form the piperidine structure.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation, using tert-butyl bromide and a strong base such as sodium hydride.
Synthesis of the Benzodioxole Moiety: The benzodioxole ring is formed through a cyclization reaction involving catechol and a suitable dihalide.
Coupling of the Piperidine and Benzodioxole Rings: The piperidine and benzodioxole rings are coupled using a carboxylation reaction, where the carboxamide group is introduced using reagents like carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and nucleophiles like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
